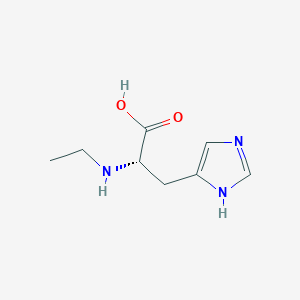
N-Ethyl-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-L-histidine is a derivative of the amino acid histidine, where an ethyl group is attached to the nitrogen atom of the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethyl-L-histidine can be synthesized through the alkylation of L-histidine. One common method involves the reaction of L-histidine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of the imidazole ring, allowing the ethyl group to attach to the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the ethyl group, depending on the reagents used.
Substitution: The ethyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can produce a variety of N-substituted histidine derivatives.
Applications De Recherche Scientifique
N-Ethyl-L-histidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a model compound for studying the behavior of histidine residues in proteins and enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an antioxidant and its effects on enzyme activity.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of N-Ethyl-L-histidine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. Additionally, the ethyl group can modulate the compound’s hydrophobicity and binding affinity, affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Histidine: The parent compound, which lacks the ethyl group.
N-Methyl-L-histidine: A similar derivative with a methyl group instead of an ethyl group.
N-Acetyl-L-histidine: Another derivative where an acetyl group is attached to the nitrogen atom.
Uniqueness
N-Ethyl-L-histidine is unique due to the presence of the ethyl group, which can significantly alter its chemical and biological properties compared to other histidine derivatives. This modification can enhance its lipophilicity, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
58813-25-5 |
|---|---|
Formule moléculaire |
C8H13N3O2 |
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
(2S)-2-(ethylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-2-10-7(8(12)13)3-6-4-9-5-11-6/h4-5,7,10H,2-3H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1 |
Clé InChI |
GOJNPUFEMFOJBT-ZETCQYMHSA-N |
SMILES isomérique |
CCN[C@@H](CC1=CN=CN1)C(=O)O |
SMILES canonique |
CCNC(CC1=CN=CN1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


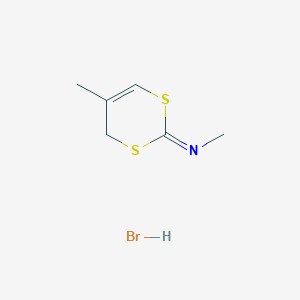
![1-Nitro-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14601133.png)

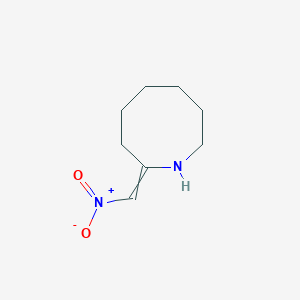
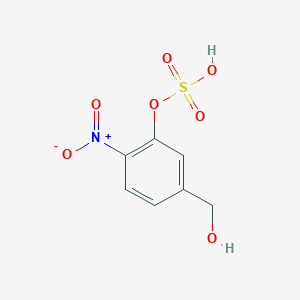
![2-(2-Phenylethenyl)-4H-furo[3,2-B]indole](/img/structure/B14601154.png)

![1-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14601191.png)

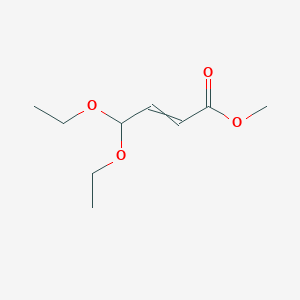

![1,4-Dithiaspiro[4.4]nonane 1-oxide](/img/structure/B14601226.png)
![5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14601233.png)

